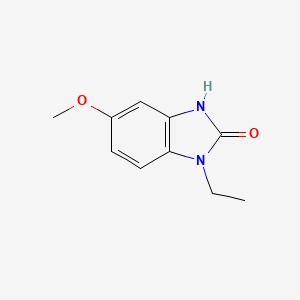
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one, commonly known as 3-methyl-5-phenyl-2,3-DHT, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. It is a synthetic compound with a molecular formula of C9H9NO2S and a molecular weight of 191.23 g/mol. 3-methyl-5-phenyl-2,3-DHT has a melting point of 206-207°C and a boiling point of 302-303°C. It is a colorless to pale yellow liquid with a slight odor.
科学的研究の応用
3-methyl-5-phenyl-2,3-DHT has been studied for its potential use in a variety of scientific applications. It has been studied as an antioxidant, anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use as a drug delivery system for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 3-methyl-5-phenyl-2,3-DHT is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-phenyl-2,3-DHT have been studied in a variety of organisms. In mice, 3-methyl-5-phenyl-2,3-DHT has been shown to reduce inflammation and oxidative stress. In rats, it has been shown to reduce the production of pro-inflammatory cytokines. In human cells, it has been shown to reduce the growth of cancer cells and inhibit the production of COX-2 enzymes.
実験室実験の利点と制限
The advantages of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments is that its mechanism of action is not yet fully understood.
将来の方向性
The future directions for research on 3-methyl-5-phenyl-2,3-DHT include further studies on its mechanism of action, its potential use as a drug delivery system, and its effects on other diseases such as diabetes and Alzheimer’s disease. Additionally, further studies on its safety and efficacy in humans are needed before it can be used clinically. Other possible future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields such as agriculture and industry.
合成法
3-methyl-5-phenyl-2,3-DHT can be synthesized using a number of different methods. One method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium or potassium hydroxide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium or potassium formate. Another method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium azide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium formate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves the condensation of 2-aminothiophenol with acetophenone followed by cyclization and subsequent oxidation.", "Starting Materials": [ "2-aminothiophenol", "acetophenone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g) and acetophenone (1.2 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture under reflux for 2 hours.", "Step 3: Cool the mixture and add hydrochloric acid until pH 2 is reached.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dissolve the precipitate in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL).", "Step 6: Heat the mixture under reflux for 2 hours.", "Step 7: Cool the mixture and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry in a vacuum oven to obtain 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one (yield: 80%)." ] } | |
CAS番号 |
86869-45-6 |
製品名 |
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one |
分子式 |
C10H9NOS |
分子量 |
191.2 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



